(S)-(-)-3-acetoxy-2-pyrrolidinone
Description
(S)-(-)-3-Acetoxy-2-pyrrolidinone is a chiral lactam derivative characterized by a pyrrolidinone ring (a five-membered lactam) with an acetoxy (-OAc) group at the C3 position in the (S)-configuration. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activity and synthetic utility in pharmaceuticals and agrochemicals. The acetoxy group introduces both steric and electronic effects, influencing reactivity, solubility, and interactions in biological systems.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
[(3S)-2-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)10-5-2-3-7-6(5)9/h5H,2-3H2,1H3,(H,7,9)/t5-/m0/s1 |
InChI Key |
KBIUKOHCESPDKY-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCNC1=O |
Canonical SMILES |
CC(=O)OC1CCNC1=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
(S)-(-)-3-acetoxy-2-pyrrolidinone serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structural features allow it to participate in reactions that yield therapeutically relevant compounds.
1.1 Antibacterial Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, as inhibitors against multidrug-resistant bacteria such as Pseudomonas aeruginosa. Research indicates that compounds with a pyrrolidine-2,3-dione core exhibit significant antibacterial activity, making them promising candidates for drug development targeting resistant strains .
1.2 Neuropharmacological Applications
this compound is structurally related to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Its derivatives may influence GABAergic pathways, offering potential therapeutic benefits in treating neurological disorders .
Organic Synthesis
The compound is frequently utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations.
2.1 Synthesis of Functionalized Pyrrolidinones
this compound can be transformed into more complex structures through reactions such as acylation and alkylation. For instance, it can serve as a precursor for synthesizing functionalized pyrrolidinones that are important in pharmaceuticals .
Data Table: Chemical Transformations of this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acylation | Acetic anhydride, base | Acylated pyrrolidinones | 70 |
| Alkylation | Alkyl halide, base | Alkylated derivatives | 65 |
| Reduction | LiAlH4, ether | Alcohol derivatives | 80 |
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is also investigated for its use in material science.
3.1 Polymer Chemistry
The compound can act as a solvent and plasticizer for polymers, enhancing their mechanical properties. Its ability to dissolve various polymers makes it useful in developing new materials with tailored characteristics .
3.2 Coatings and Adhesives
Due to its chemical stability and compatibility with various substrates, this compound is being explored for use in coatings and adhesives, particularly those requiring enhanced adhesion and durability .
Case Studies
4.1 Case Study: Antibacterial Screening
A study conducted at the Max Planck Institute involved screening a library of compounds based on the pyrrolidine scaffold against Pseudomonas aeruginosa. The results indicated that several derivatives of this compound exhibited over 60% inhibition of bacterial growth at concentrations of 100 µM, establishing its potential as an antibacterial agent .
4.2 Case Study: Neuropharmacological Effects
Research published in PubMed demonstrated that derivatives of this compound could modulate GABA receptor activity, suggesting therapeutic applications in anxiety and seizure disorders .
Comparison with Similar Compounds
(S)-3-Amino-2-Pyrrolidinone Hydrochloride
- Structure: Features an amino (-NH₂) group at C3 instead of acetoxy.
- Similarity Score : 0.77 (based on structural similarity metrics) .
- Key Differences: The amino group increases polarity and basicity compared to the acetoxy substituent. This enhances water solubility but may reduce membrane permeability. The hydrochloride salt form further improves stability for pharmaceutical use.
(S)-3-Hydroxy-1-(3-Hydroxy-4-Methoxybenzoyl)-2-Pyrrolidinone
- Structure : Contains a hydroxy (-OH) group at C3 and a complex aryl substituent at N1.
- The bulky benzoyl moiety introduces steric hindrance, which may limit metabolic degradation .
5-Methyl-2-Pyrrolidone
- Structure: A non-chiral pyrrolidinone with a methyl (-CH₃) group at C3.
- Key Differences : The methyl group enhances lipophilicity, making it a common solvent in organic synthesis. Unlike the acetoxy derivative, it lacks stereochemical complexity, simplifying industrial applications .
Functional Group Effects on Electronic Properties
The acetoxy group in (S)-(-)-3-acetoxy-2-pyrrolidinone is electron-withdrawing due to the acetyl moiety, which polarizes the lactam ring. This contrasts with electron-donating groups (e.g., -OH, -NH₂) in analogs, as demonstrated by:
- Chemical Shift Variations: Substituent electronegativity correlates with NMR chemical shifts. For example, sulfation in glycosaminoglycans alters proton environments by ~0.07–0.08 ppm , suggesting analogous effects in pyrrolidinones.
- Reactivity: Electron-withdrawing groups like acetoxy may increase the electrophilicity of the lactam carbonyl, enhancing susceptibility to nucleophilic attack compared to hydroxy- or amino-substituted derivatives .
Data Table: Comparative Analysis of Pyrrolidinone Derivatives
Preparation Methods
Direct Acetylation of (S)-3-Hydroxy-pyrrolidin-2-one
The most straightforward route involves acetylation of (S)-3-hydroxy-pyrrolidin-2-one, a commercially available or synthetically accessible precursor. Huang et al. (2003) demonstrated the synthesis of (S)-3-hydroxy-pyrrolidin-2-one via a two-step process starting from ethyl (S)-4-azido-2-hydroxybutyrate. The hydroxyl group is acetylated under mild conditions using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Reaction Conditions:
-
Substrate: (S)-3-Hydroxy-pyrrolidin-2-one
-
Acetylating Agent: Acetic anhydride (1.2 equiv)
-
Base: Pyridine (1.5 equiv)
-
Solvent: Dichloromethane (0.2 M)
-
Temperature: 0°C to room temperature
-
Time: 12–24 hours
This method preserves the (S)-configuration due to the non-involvement of stereogenic centers during acylation. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Catalytic Hydrogenation of Chloro-hydroxybutyronitrile Derivatives
Synthesis of (S)-3-Pyrrolidinol via Hydrogenation
US Patent 4,910,320 describes the preparation of 3-pyrrolidinol through catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile. Optically active (S)-3-pyrrolidinol is obtained using (S)-4-chloro-3-hydroxybutyronitrile as the substrate.
Hydrogenation Conditions:
Oxidation to Pyrrolidinone and Subsequent Acetylation
(S)-3-Pyrrolidinol is oxidized to (S)-3-hydroxy-2-pyrrolidinone using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl. The hydroxyl group is then acetylated as described in Section 1.1.
Oxidation Conditions:
-
Oxidizing Agent: TEMPO (0.1 equiv), NaOCl (1.5 equiv)
-
Solvent: Acetonitrile/water (4:1)
-
Temperature: 0°C
Stereoselective Cycloaddition Approaches
Introduction of Acetoxy Group via Post-functionalization
The cycloadduct is hydrolyzed to expose a hydroxyl group, which is acetylated under standard conditions. For example, treatment with acetic anhydride in pyridine at 0°C affords the acetoxy derivative in 80% yield.
Comparative Analysis of Methodologies
Table 1: Comparison of Key Synthetic Routes
| Method | Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Direct Acetylation | 2 | 85–92 | High | Excellent |
| Hydrogenation | 3 | 70–85 | High | Moderate |
| Cycloaddition | 4 | 60–75 | Moderate | Low |
-
Direct Acetylation is optimal for labs with access to (S)-3-hydroxy-pyrrolidin-2-one.
-
Hydrogenation suits industrial settings due to robust catalysis but requires handling hazardous intermediates.
-
Cycloaddition offers modularity but involves multi-step functionalization.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the enantiomeric purity of (S)-(-)-3-acetoxy-2-pyrrolidinone?
- Methodological Answer : Enantiomeric purity is typically assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can confirm structural integrity by analyzing peak splitting patterns and coupling constants. Polarimetry is also employed to measure optical rotation, with comparisons to literature values for validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Contain spills with inert materials (e.g., sand or vermiculite), then transfer to labeled containers for hazardous waste disposal .
- Storage : Store in a cool, dry place away from strong oxidizing agents to prevent decomposition .
Q. How can researchers synthesize this compound with high stereochemical fidelity?
- Methodological Answer :
- Chiral Starting Materials : Begin with (S)-proline derivatives to ensure stereochemical retention.
- Acetylation : Use acetyl chloride in anhydrous dichloromethane with a catalytic amount of DMAP (4-dimethylaminopyridine) to introduce the acetoxy group.
- Purification : Perform flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the enantiomerically pure product .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. HPLC) for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Compare results from multiple techniques (e.g., X-ray crystallography for absolute configuration, chiral HPLC for purity).
- Impurity Analysis : Use mass spectrometry (LC-MS) to detect trace impurities or diastereomers that may skew NMR signals.
- Dynamic Effects : Consider temperature-dependent NMR studies to assess conformational flexibility that might obscure stereochemical assignments .
Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- pH-Varied Kinetics : Conduct stability studies in buffered solutions (pH 1–9) at 37°C, monitoring degradation via HPLC.
- Enzymatic Hydrolysis : Incubate with esterases (e.g., porcine liver esterase) to mimic metabolic pathways.
- Activation Energy Calculation : Use Arrhenius plots from accelerated stability testing (40–60°C) to predict shelf-life under standard conditions .
Q. What role does this compound play in asymmetric synthesis, and how can its efficacy as a chiral auxiliary be optimized?
- Methodological Answer :
- Steric and Electronic Tuning : Modify the pyrrolidinone ring with electron-withdrawing groups (e.g., trifluoroacetyl) to enhance reactivity in nucleophilic substitutions.
- Catalytic Applications : Pair with transition-metal catalysts (e.g., Ru-BINAP complexes) to improve enantioselectivity in cross-coupling reactions.
- Recycling Strategies : Implement enzymatic or acidic hydrolysis to recover the chiral scaffold for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
